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molecular formula C5H2BrClFN B1377246 3-Bromo-4-chloro-5-fluoropyridine CAS No. 1211540-92-9

3-Bromo-4-chloro-5-fluoropyridine

Cat. No. B1377246
M. Wt: 210.43 g/mol
InChI Key: DGAXTZFGBOIDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073929B2

Procedure details

To a stirred solution of diisopropylamine (0.48 mL, 0.0034 mol) in dry tetrahydrofuran (10 mL) was added 1.6 M n-butyl lithium in hexane (2.39 mL, 0.00369 mol) drop wise under nitrogen atmosphere at −78° C. and stirred for 30 min at −78° C. To the above stirred mixture was added a solution of 3-bromo-5-fluoropyridine (0.5 g, 0.00284 mol) in dry tetrahydrofuran at −78° C. and stirred for 45 min. After 45 min, a solution of hexachloroethane in dry tetrahydrofuran was added to the above reaction mixture at −78° C. and stirred for 30 min at −78° C. The reaction mixture was slowly warmed to RT and stirred for 1 h. The reaction was quenched with saturated solution of ammonium chloride (10 mL) and extracted with diethyl ether (25 mL x 3). The combined organic layer was washed with water, saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and evaporated. The obtained crude was purified with silica gel chromatography by hexane to afford the title compound. 1H NMR (400 MHz, CDCl3) δ: 8.58 (s, 1H), 8.43 (s, 1H). MS (M+1): 209.9.
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([F:26])[CH:25]=1.[Cl:27]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1>[Br:19][C:20]1[CH:21]=[N:22][CH:23]=[C:24]([F:26])[C:25]=1[Cl:27]

Inputs

Step One
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.39 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
WAIT
Type
WAIT
Details
After 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
stirred for 30 min at −78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to RT
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated solution of ammonium chloride (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (25 mL x 3)
WASH
Type
WASH
Details
The combined organic layer was washed with water, saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained crude
CUSTOM
Type
CUSTOM
Details
was purified with silica gel chromatography by hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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